molecular formula C22H41BN2O3Si B14021938 trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane

trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane

Cat. No.: B14021938
M. Wt: 420.5 g/mol
InChI Key: QJEHJWSXLKVVSC-UHFFFAOYSA-N
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Description

The compound trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane is a boronate ester derivative featuring a pyrazole core substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a methyl group. The trans-configuration of the cyclohexoxy group and the tert-butyldimethylsilane (TBDMS) moiety contribute to its steric and electronic properties. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates .

The synthesis likely involves protective group strategies, such as Boc protection (tert-butoxycarbonyl), as seen in analogous pyrazole-boronate compounds . The TBDMS group is introduced via silylation, enhancing stability and solubility in organic solvents .

Properties

Molecular Formula

C22H41BN2O3Si

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane

InChI

InChI=1S/C22H41BN2O3Si/c1-16-19(23-27-21(5,6)22(7,8)28-23)15-24-25(16)17-11-13-18(14-12-17)26-29(9,10)20(2,3)4/h15,17-18H,11-14H2,1-10H3

InChI Key

QJEHJWSXLKVVSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

The synthetic route is often modular, allowing for the sequential assembly of the heterocyclic and organosilicon components.

Detailed Synthetic Steps from Patent WO2024151638A2

According to patent WO2024151638A2, the preparation involves:

  • Step A: Synthesis of the pyrazole intermediate substituted with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This is achieved by borylation of the pyrazole ring using bis(pinacolato)diboron reagents under palladium catalysis conditions.

  • Step B: Coupling the pyrazole boronate ester to a cyclohexyl intermediate bearing an alkoxy substituent. The cyclohexyl moiety is functionalized to allow ether bond formation with the silicon center.

  • Step C: Introduction of the tert-butyl-dimethylsilyl group onto the cyclohexoxy intermediate. This is typically done using tert-butyl-dimethylsilyl chloride (tBuMe2SiCl) in the presence of a base such as triethylamine or imidazole to form the silane ether linkage.

  • Purification and isolation of the final product by preparative HPLC or crystallization.

Reaction Conditions Summary Table
Step Reaction Type Reagents/Conditions Outcome
A Borylation Bis(pinacolato)diboron, Pd catalyst, base Pyrazole boronate ester
B Ether formation (alkoxylation) Cyclohexanol derivative, base, solvent Cyclohexoxy intermediate
C Silylation tert-Butyl-dimethylsilyl chloride, base Final silane-linked compound
Purification Preparative HPLC / Crystallization Solvent systems (MeOH, DCM, etc.) Pure trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane

Key Reagents and Catalysts

  • Bis(pinacolato)diboron (B2Pin2): Used for selective borylation of the pyrazole ring.
  • Palladium catalysts: Pd(dppf)Cl2 or Pd(PPh3)4 are typical for Suzuki-type borylation.
  • Bases: Potassium acetate or sodium carbonate for borylation; triethylamine or imidazole for silylation.
  • Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The borylation step is crucial for introducing the boronate ester, which is sensitive to moisture and air; inert atmosphere techniques (argon or nitrogen) are recommended.
  • The stereochemistry of the cyclohexoxy linker is controlled by the starting cyclohexanol derivative, ensuring the trans configuration.
  • The silylation reaction proceeds efficiently under mild conditions, with triethylamine scavenging HCl formed during the reaction.
  • The yield optimization depends on catalyst loading, base choice, and solvent purity.
  • No significant side reactions reported, but purification is critical to remove palladium residues and unreacted starting materials.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrazole borylation B2Pin2, Pd(dppf)Cl2, KOAc, THF, 80°C, 12h 75-85 Inert atmosphere required
Ether formation Cyclohexanol derivative, NaH, DMF, RT 80-90 Trans stereochemistry control
Silylation tBuMe2SiCl, Et3N, DCM, 0°C to RT, 4h 85-90 Mild conditions, high purity
Purification Preparative HPLC, freeze drying 90-95 High purity final product

Chemical Reactions Analysis

Types of Reactions

trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Coupling Reactions: The presence of the dioxaborolan group makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the dioxaborolan group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane involves its interaction with specific molecular targets and pathways. The dioxaborolan group, for example, can participate in boron-mediated reactions, while the pyrazole ring can interact with biological targets such as enzymes and receptors. The compound’s overall reactivity is influenced by the presence of the tert-butyl and dimethyl groups, which can modulate its steric and electronic properties.

Comparison with Similar Compounds

Key Observations :

  • Boc-protected analogues (e.g., ) exhibit high structural similarity (0.86) but lack the cyclohexoxy-TBDMS group, reducing steric hindrance .
  • Allyloxy-TBDMS derivatives (e.g., ) share the silane group but replace pyrazole with an allyl chain, altering reactivity in cross-couplings .
  • Triazole-thiol derivatives (e.g., ) demonstrate how heterocycle substitution (pyrazole vs. triazole) shifts applications from catalysis to enzyme inhibition .

Reactivity in Cross-Coupling Reactions

However, this bulk enhances stability against hydrolysis, a common issue with boronate esters . In Suzuki-Miyaura reactions, the compound’s boronate group facilitates aryl-aryl bond formation, but yields may be lower than those of smaller analogues due to steric effects .

Physicochemical Properties

Property Target Compound tert-Butyl 3,5-dimethyl-4-(boronate)pyrazole Allyloxy-TBDMS
Molecular Weight ~450 (estimated) 296.2 298.3
logP (Predicted) ~4.5 3.8 4.1
Solubility Low in water, high in DCM/THF Moderate in polar solvents Similar to target

Key Insights :

  • The higher molecular weight and logP of the target compound suggest improved lipid solubility, advantageous for applications in drug design .
  • Lower aqueous solubility may necessitate formulation adjustments compared to methoxymethyl analogues .

Biological Activity

Chemical Structure and Properties

The molecular formula of trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane is C19H32BN3O , with a molecular weight of approximately 323.48 g/mol . The structure incorporates a tert-butyl group, dimethyl groups, a cyclohexoxy moiety, and a boron-containing dioxaborolane unit which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

General Overview

While specific biological activity data for this compound is limited, related compounds containing pyrazole and boron moieties have been studied for various biological activities. For instance:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of pyrazole have been reported to exhibit antiproliferative properties against several cancer cell lines .

The potential mechanisms through which this compound might exert its biological effects could include:

  • Interaction with Biological Macromolecules : Investigating the interaction of this compound with proteins and nucleic acids can provide insights into its therapeutic uses or toxicity profiles. Techniques such as surface plasmon resonance or fluorescence spectroscopy may be employed to study binding affinities and mechanisms.

Case Studies

Although specific case studies on this compound are scarce, there are notable findings on structurally similar compounds:

  • Pyrazole Derivatives : Research indicates that pyrazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines .
  • Boron-containing Compounds : Boron-containing compounds have been explored for their anticancer properties due to their ability to interact with biomolecules. The incorporation of boron into drug design has been associated with enhanced biological activity .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity.

Synthetic Pathway Example

A general synthetic pathway may include:

  • Formation of the boron-containing dioxaborolane.
  • Coupling reactions involving pyrazole derivatives.
  • Final modifications to incorporate the cyclohexoxy group.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds:

Compound NameStructureUnique Features
Tert-butyl 3-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol)Contains a pyrazole ringFocused on agricultural applications
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan)Boron-containing heterocycleKnown for anti-inflammatory properties
5-Methyl-pyrazole derivativesSimple pyrazole structureOften used in drug discovery

These comparisons underline the complexity and potential applications of this compound in various fields including medicinal chemistry and material science.

Q & A

Q. What are the critical considerations for synthesizing this compound with high regioselectivity?

  • Methodological Answer: The synthesis requires careful protection/deprotection strategies for silane and boronate ester groups. For example, details a stepwise approach using TBSCl (tert-butyldimethylsilyl chloride) to protect hydroxyl groups and CSA (camphorsulfonic acid) for controlled deprotection. Reaction conditions (e.g., solvent polarity, temperature) must balance steric hindrance from the tert-butyl group and reactivity of the pyrazole-boronate moiety. Use anhydrous CH₂Cl₂ or THF to avoid hydrolysis of the silane or boronate ester .
  • Key Parameters:
  • Solvent polarity (CH₂Cl₂ vs. DMF) for silane stability.
  • Temperature control (0°C to RT) to minimize side reactions.
  • Stoichiometric ratios of TBSCl and imidazole for optimal silylation .

Q. How to characterize the stereochemistry and purity of this compound?

  • Methodological Answer: Use a combination of NMR (¹H, ¹³C, and ²⁹Si), HPLC-MS, and X-ray crystallography. The trans-configuration of the cyclohexoxy group can be confirmed via NOESY NMR by observing spatial proximity between the silane’s tert-butyl group and the pyrazole’s methyl substituent. Purity is assessed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers or unreacted boronate intermediates .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields reported for similar silane-boronate systems?

  • Methodological Answer: Discrepancies often arise from differences in solvent purity, catalyst loading, or moisture levels. For instance, reports a 70% yield for a related silane-boronate compound using CSA in CH₂Cl₂, while other studies (e.g., ) note lower yields due to incomplete boronate ester formation. Apply Design of Experiments (DoE) to isolate variables:
  • DoE Factors:
FactorRange
CSA concentration0.1–1.0 eq
Reaction time1–24 h
Solvent (CH₂Cl₂ vs. THF)Binary
  • Response Surface Methodology (RSM) can model interactions between variables to identify optimal conditions .

Q. What computational strategies predict reactivity trends for pyrazole-boronate coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states for Suzuki-Miyaura cross-coupling involving the boronate group. highlights ICReDD’s approach using quantum chemical calculations to screen ligand effects (e.g., Pd(PPh₃)₄ vs. XPhos) on activation energy. Pair computational results with experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR for C-B bond cleavage) .

Q. How to mitigate decomposition of the silane moiety under acidic conditions?

  • Methodological Answer: The tert-butyldimethylsilane group is prone to acid-catalyzed cleavage. Replace CSA with milder acids (e.g., pyridinium p-toluenesulfonate) or buffer the reaction with NaHCO₃ during workup (as in ). Alternatively, use orthogonal protecting groups (e.g., TBDPS or TIPS) for enhanced stability .

Data Analysis & Optimization

Q. What statistical methods are recommended for optimizing reaction conditions?

  • Methodological Answer: Apply Taguchi orthogonal arrays to reduce experimental runs while testing variables like catalyst type, solvent, and temperature. For example, a 3-level L9 array can assess:
VariableLevel 1Level 2Level 3
CatalystPd(OAc)₂PdCl₂Pd(PPh₃)₄
SolventTHFDMFToluene
Temp.60°C80°C100°C
Analyze results via ANOVA to identify significant factors. validates this approach for minimizing trial-and-error in reaction development .

Q. How to interpret conflicting NMR data for boronate ester intermediates?

  • Methodological Answer: Contradictions may arise from dynamic equilibria (e.g., boronate ester ↔ boronic acid). Use variable-temperature NMR (VT-NMR) to probe exchange processes. For example, cooling to −40°C in CD₂Cl₂ can "freeze" equilibria, resolving split peaks for boronate species. Cross-validate with ¹¹B NMR to confirm boron coordination geometry .

Emerging Research Directions

Q. Can AI-driven platforms accelerate the design of analogous compounds?

  • Methodological Answer: Yes. Platforms like COMSOL Multiphysics integrated with AI ( ) can simulate substituent effects on steric/electronic properties. Train neural networks on existing datasets (e.g., Hammett σ values for pyrazole substituents) to predict reactivity. For example, replacing the 5-methyl group with electron-withdrawing CF₃ may enhance boronate stability in cross-coupling reactions .

Q. What reactor designs improve scalability for multistep syntheses?

  • Methodological Answer: Continuous-flow reactors minimize intermediate isolation steps. For instance, a packed-bed reactor with immobilized Pd catalysts can facilitate Suzuki-Miyaura coupling ( ). Monitor residence time and pressure drop to prevent silane degradation. Use in-line FTIR or UV-Vis for real-time quality control .

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